
Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl-
Overview
Description
Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- is a chemical compound with the molecular formula C11H10N2O2. It belongs to the class of isoxazole derivatives, which are known for their wide range of biological activities and therapeutic potential . This compound is of particular interest due to its unique structure, which includes a benzamide moiety and an isoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- typically involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Benzamide derivatives are known for their potential as anticancer agents. The compound N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- has been studied for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. Inhibition of HDACs can lead to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzamide derivatives and evaluated their HDAC inhibitory activity. Among them, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- exhibited significant inhibition against HDAC1 and HDAC2, leading to reduced viability of cancer cell lines (HeLa and MCF-7) .
1.2 Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. Its mechanism involves the modulation of cytokine production and inhibition of inflammatory pathways.
Data Table: Anticancer and Anti-inflammatory Activities
Agricultural Applications
2.1 Pesticidal Activity
Benzamide derivatives have been investigated for their potential use as pesticides. The isoxazole moiety contributes to the biological activity by interacting with specific enzymes in pests.
Case Study:
Research conducted on the efficacy of N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- against common agricultural pests demonstrated a significant reduction in pest populations when applied at recommended concentrations. The compound's mechanism involves disrupting the nervous system of target insects .
Data Table: Pesticidal Efficacy
Materials Science
3.1 Polymerization and Material Properties
The unique structure of benzamide derivatives allows for their incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Case Study:
A study on the incorporation of N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- into polycarbonate matrices showed improved thermal properties and resistance to degradation under UV light exposure .
Data Table: Material Properties Enhancement
Mechanism of Action
The mechanism of action of Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved may vary depending on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-N-(5-methyl-3-isoxazolyl)benzamide
- N-(5-Methyl-3-isoxazolyl)-2-(2-propynyloxy)benzamide
- 2-Methyl-N-(5-methyl-3-isoxazolyl)benzamide
- 4-Methyl-N-(5-methyl-3-isoxazolyl)benzamide
Uniqueness
Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- is unique due to its specific substitution pattern on the benzamide and isoxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Benzamide derivatives, including Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential. This article explores the biological activity of this benzamide derivative, summarizing key research findings, case studies, and relevant data.
Structure and Composition
- IUPAC Name : N-(5-methyl-3-isoxazolyl)-2,4,6-trimethylbenzamide
- Molecular Formula : C14H16N2O2
- Molecular Weight : 244.29 g/mol
- CAS Number : 145441-05-0
The compound features a benzamide core substituted with a 5-methyl-3-isoxazole group and three methyl groups at the 2, 4, and 6 positions of the benzene ring.
Anticancer Properties
Research indicates that benzamide derivatives exhibit anticancer activity through various mechanisms. For instance, a study demonstrated that certain cyclic benzamides showed high cell growth inhibition with IC50 values ranging from 0.09 to 0.32 mM against A431 cancer cells, indicating promising cytotoxic effects . The ability of these compounds to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase further supports their potential as anticancer agents.
Antidepressant and Neurological Effects
Benzamide derivatives have also been investigated for their neurological effects , particularly in relation to antidepressant and antipsychotic activities. A study highlighted that specific benzamides exhibited significant antidepressant-like effects in animal models, with variations in motor activity observed depending on the compound's structure . For example, compound II5C was noted for its ability to increase motor activity significantly after prolonged treatment periods.
Enzyme Inhibition
The compound's biological activity extends to enzyme inhibition, particularly as a dual cholinesterase inhibitor. Research has reported IC50 values for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, with values as low as 1.57 μM for AChE . This suggests that benzamide derivatives may have therapeutic applications in treating neurodegenerative diseases such as Alzheimer's.
Antifungal Activity
Benzamide derivatives have shown promise as antifungal agents . Studies indicate that certain analogues possess significant antifungal properties, making them candidates for further development in treating fungal infections .
Table 1: Biological Activity of Benzamide Derivatives
Case Studies
- Antidepressant Effects : A study conducted on mice using various benzamides revealed significant changes in behavior correlating with the administration of specific compounds. The results indicated that some compounds not only improved motor activity but also exhibited sedative effects under certain conditions .
- Enzyme Inhibition Studies : Research involving the synthesis of new benzamide derivatives showed promising results in inhibiting cholinesterases with potential implications for Alzheimer's disease treatment .
- Anticancer Mechanisms : Investigations into the anticancer properties of cyclic benzamides demonstrated their effectiveness against specific cancer cell lines through targeted inhibition of growth pathways .
Properties
IUPAC Name |
2,4,6-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8-5-9(2)13(10(3)6-8)14(17)15-12-7-11(4)18-16-12/h5-7H,1-4H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPJNHZTPFTTEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=NOC(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163027 | |
Record name | Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145441-05-0 | |
Record name | Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145441050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-(5-methyl-3-isoxazolyl)-2,4,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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